

Technical Guide: N-(2,4-Dimethoxybenzyl)-N-methylamine (CAS 102503-23-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,4-dimethoxyphenyl)-N-methylmethanamine

Cat. No.: B012971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethoxybenzyl)-N-methylamine, identified by CAS number 102503-23-1, is a secondary amine that serves as a crucial intermediate and protecting group in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, most notably the 2,4-dimethoxybenzyl (DMB) group, allow it to be strategically employed in the synthesis of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic methodologies.

Chemical Structure and Identification

- IUPAC Name: (2,4-dimethoxyphenyl)-N-methylmethanamine
- Synonyms: N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE, **1-(2,4-Dimethoxyphenyl)-N-methylmethanamine**, N-Methyl-2,4-dimethoxybenzylamine[1]
- CAS Number: 102503-23-1
- Molecular Formula: C₁₀H₁₅NO₂[2]
- Molecular Weight: 181.23 g/mol [2]

- Chemical Structure:

Physicochemical Properties

The physicochemical properties of N-(2,4-Dimethoxybenzyl)-N-methylamine are summarized in the table below.

Property	Value	Reference(s)
Appearance	White crystalline solid	[1]
Melting Point	84-86 °C	[1]
Boiling Point	262.1 °C at 760 mmHg	[3]
Density	1.012 g/cm ³	[3]
Solubility	Soluble in organic solvents (alcohols, ethers, ketones); Insoluble in water.	[1] [4]
pKa (Predicted)	9.32 ± 0.10	[3]
Refractive Index	1.5	[3]
Flash Point	104.6 °C	[3]

Biological Activity and Mechanism of Action

Current scientific literature indicates that N-(2,4-Dimethoxybenzyl)-N-methylamine is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its value in drug development lies in its role as a protecting group for amine functionalities, which can be readily removed under specific acidic conditions. This allows for the selective modification of other parts of a molecule during a synthetic sequence.

The 2,4-dimethoxybenzyl (DMB) group is particularly useful as it can be cleaved under acidic conditions that are often milder than those required for other benzyl-type protecting groups. This is due to the electron-donating nature of the two methoxy groups on the benzene ring, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.

While the compound itself is not biologically active in the traditional sense, it is an essential tool for the synthesis of a wide range of biologically active molecules, including potential therapeutics for cancer and infectious diseases.[5][6]

Experimental Protocols

Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine

A common method for the synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine involves the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine.

Materials:

- 2,4-Dimethoxybenzaldehyde
- Methylamine (methanolic solution)
- Methanol
- Sodium borohydride
- Dilute hydrochloric acid
- Dilute sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- A solution of 2,4-dimethoxybenzaldehyde in methanol is cooled to 0 °C.
- A methanolic solution of methylamine is added slowly to the stirred solution at 0 °C, and the mixture is stirred for 1 hour.
- Sodium borohydride is added in portions at 0 °C, and the reaction mixture is then stirred at room temperature for 12 hours.

- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is acidified with dilute hydrochloric acid, and methanol is removed under reduced pressure.
- The residue is diluted with water and basified with dilute sodium hydroxide solution.
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography.

Use as a Protecting Group and N-Debenzylation

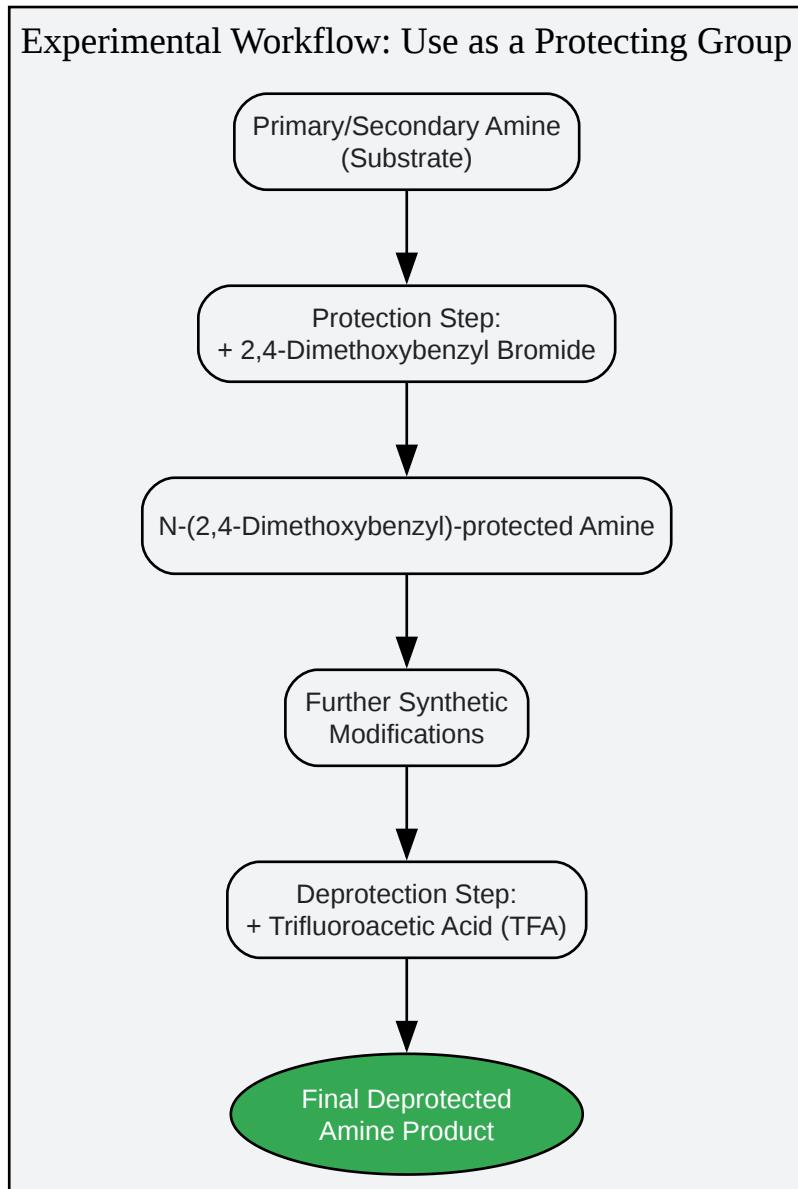
N-(2,4-Dimethoxybenzyl)-N-methylamine is a precursor to the 2,4-dimethoxybenzyl (DMB) protecting group for amines. The DMB group is introduced by reacting the amine to be protected with 2,4-dimethoxybenzyl bromide or a similar electrophile. The following protocol details the removal (deprotection) of the DMB group.

Materials:


- N-(2,4-dimethoxybenzyl)-protected compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Anisole (as a scavenger)

Procedure for N-Debenzylation using Trifluoroacetic Acid:

- The N-(2,4-dimethoxybenzyl)-protected compound is dissolved in dichloromethane.
- Anisole is added to the solution to act as a carbocation scavenger.
- Trifluoroacetic acid (TFA) is added to the mixture at room temperature. The concentration of TFA can be varied (e.g., 10%) depending on the stability of the substrate.^[3]


- The reaction is stirred at room temperature for a period of time (e.g., 2 hours), with progress monitored by TLC or LC-MS.[3]
- Upon completion, the reaction mixture is concentrated under reduced pressure to remove the TFA and solvent.
- The residue is then subjected to a standard work-up procedure, which may include neutralization with a base and extraction, followed by purification.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis of N-(2,4-Dimethoxybenzyl)-N-methylamine.

[Click to download full resolution via product page](#)

Caption: Workflow for Amine Protection and Deprotection.

Applications in Drug Development

The primary application of N-(2,4-Dimethoxybenzyl)-N-methylamine in drug development is as a building block and a precursor to the DMB protecting group. For instance, it has been used in the synthesis of nimesulide derivatives that have shown potential as anticancer agents.^[6] In such syntheses, the DMB group can be used to protect an amine functionality on a core

scaffold while other chemical transformations are carried out on different parts of the molecule. The subsequent removal of the DMB group under acidic conditions reveals the free amine in the final product.

This strategy is valuable for creating libraries of compounds for screening purposes and for the total synthesis of complex natural products and their analogues. The reliable cleavage of the DMB group makes it a predictable and useful tool for medicinal chemists.

Safety Information

N-(2,4-Dimethoxybenzyl)-N-methylamine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

N-(2,4-Dimethoxybenzyl)-N-methylamine is a valuable reagent in organic and medicinal chemistry. While it does not possess inherent biological activity, its role as a precursor to the acid-labile 2,4-dimethoxybenzyl protecting group for amines makes it an indispensable tool for the multi-step synthesis of complex, biologically active molecules. Understanding its properties and the experimental protocols for its use is essential for researchers and scientists engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pp.bme.hu [pp.bme.hu]
- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: N-(2,4-Dimethoxybenzyl)-N-methylamine (CAS 102503-23-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012971#cas-102503-23-1-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com